molecular formula C20H26O2 B126153 Norethynodrel CAS No. 68-23-5

Norethynodrel

Cat. No. B126153
CAS RN: 68-23-5
M. Wt: 298.4 g/mol
InChI Key: ICTXHFFSOAJUMG-SLHNCBLASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Norethynodrel is a synthetic progestational compound with potent oral activity. It has been used in clinical settings for contraception and the treatment of endometriosis, among other conditions. The compound has been shown to exert both estrogenic and progestational effects, which are critical for its contraceptive and therapeutic actions .

Synthesis Analysis

The synthesis of norethynodrel involves its metabolism by liver enzymes, which convert it into various metabolites. Studies have shown that norethynodrel is rapidly metabolized to norethindrone, 3α- and 3β-hydroxy derivatives, and more polar polyhydroxylated products . The metabolism is extensive, with the formation of both free steroids and conjugates, such as glucuronides and sulfates .

Molecular Structure Analysis

Norethynodrel has a molecular structure that includes an ethynyl group at the 17 position and lacks a methyl group at the 19 position, which is significant in its biological activity. The molecular weights of its binding proteins in the uterus have been estimated to be around 155,000 and 58,000, indicating that it binds to specific receptor proteins . The molecular structure of norethynodrel and its metabolites has been elucidated using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry .

Chemical Reactions Analysis

The chemical reactions of norethynodrel primarily involve its reduction and hydroxylation. In vitro studies have shown that norethynodrel is converted to norethindrone and hydroxylated metabolites, which are then further metabolized to more polar compounds . The presence of sulfhydryl groups in the receptor proteins to which norethynodrel binds suggests that these groups may play a role in the compound's mechanism of action .

Physical and Chemical Properties Analysis

Norethynodrel's physical and chemical properties are characterized by its inherent estrogenicity, which is higher than that of other synthetic progestins. This estrogenicity is due to both the conversion of norethynodrel to estrogen and the presence of estrogen as a contaminant . The compound's metabolism in the human body is rapid, with a significant portion of the metabolites being conjugated and excreted in urine . The metabolism and distribution of norethynodrel are also influenced by physiological conditions, such as pregnancy, where it is rapidly transported across the placenta .

Scientific Research Applications

Genotoxicity Studies

Norethynodrel has been studied for its genotoxic potential in human lymphocytes. Research conducted in vitro evaluated the effects of norethynodrel on chromosomes using sister chromatid exchanges, replication index, and chromosomal aberrations. This study revealed norethynodrel's genotoxic and cytotoxic effects in human lymphocytes in vitro when metabolic activation is present, suggesting its potential impact on genetic material (Siddique & Afzal, 2005).

Effects on Ovulation and Progestins

Research on the effects of norethynodrel on progestins in ovaries and ovarian venous blood of rats has been conducted. This research indicated that norethynodrel inhibits gonadotropin-induced ovulation and affects the follicular growth in hypophysectomized, gonadotropin-primed rats, suggesting a direct inhibitory action on follicular growth (Hirai, Morita, & Nakao, 2015).

Relation to Other Progestins

Tibolone, structurally related to norethynodrel, has been studied for its tissue-specific mechanism of action. Tibolone is metabolized into active metabolites with different binding affinities to sexual steroid receptors and is used in the treatment of climacteric symptoms and prevention of osteoporosis (Palacios & Lilue, 2017).

Metabolism by Human Ketosteroid Reductases

A study on the metabolism of norethynodrel by human ketosteroid reductases of the aldo-keto reductase superfamily showed that norethynodrel is metabolized to 3α- and 3β-hydroxymetabolites. This research provides insights into the hepatic and peripheral metabolism of norethynodrel and its pharmacological properties (Jin, Duan, Chen, Penning, & Kloosterboer, 2012).

Safety And Hazards

Norethynodrel may cause cancer and may damage fertility or the unborn child . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Protective equipment and chemical impermeable gloves should be worn .

Future Directions

Norethynodrel was previously used in birth control pills and in the treatment of gynecological disorders but is now no longer marketed . It was available both alone and in combination with an estrogen . Due to its nature as a relatively weak progestogen, Norethynodrel is no longer used in medicine .

properties

IUPAC Name

(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,16-18,22H,4-12H2,2H3/t16-,17-,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTXHFFSOAJUMG-SLHNCBLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3CCC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3021069
Record name Norethynodrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Very slightly soluble in water; freely soluble in chloroform; soluble in acetone; sparingly soluble in ethanol., VERY SLIGHTLY SOL IN SOLVENT HEXANE, In double-distilled water, 0.65 mg/L
Record name NORETHYNODREL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2951
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Estrogen-progestin combinations produce a contraceptive effect mainly by suppressing the hypothalamic-pituitary system resulting in prevention of ovulation. The estrogen acts mainly by suppressing secretion of follicle-stimulating hormone (FSH), resulting in prevention of follicular development and the rise of plasma estradiol concentration which is thought to be the stimulus for release of luteinizing hormone (LH). In combination products, the progestin appears to act mainly by inhibiting the preovulatory rise of LH. Long-term administration of these combination products results in inhibition of both FSH and LH secretion. It has been suggested that oral contraceptives may also produce a direct effect on ovarian steroidogenesis or the response of the ovary to gonadotropins. In addition, changes in the cervical mucus may prevent sperm penetration; however, further studies are required to determine the precise effects of estrogen-progestin combinations on sperm activity., The cellular action of steroid hormones is mediated by specific receptors. ... Two different estrogen receptors (ER), alpha and beta, have been cloned with a specific tissue distribution. Active estrogen as well as active progestin are compounds of oral hormonal contraceptives and hormone replacement therapy. To examine the regulation of ER-alpha and -beta activities after treatment with synthetic progestins and synthetic and natural estrogens, COS 7 cells were transfected with the vector expressing ER-alpha and -beta in combination with a luciferase reporter vector. ER-alpha activity was upregulated in the presence of synthetic progestins in a dose-dependent manner. Norethisterone, norethynodrel and desogestrel proved to be the most potent stimulatory agents of ER-alpha expression. On the other hand, not all progestins exhibited a stimulatory action on ER-beta activity. Only norgestrel, levonorgestrel, norethynodrel and norethisterone induced ER-beta-activating functions in a dose-dependent manner. Luciferase activity due to estrogen stimulation served as a positive control. These results indicate that progestins have different effects on the activities of ER-alpha and -beta., Vascular endothelial growth factor (VEGF) is a potent angiogenic factor associated with the degree of vascularity, progression, and metastasis of breast cancer, and cases of this disease with increased vascular density have a poor prognosis. We show that in T47-D human breast cancer cells, progesterone induces a dose-dependent increase of 3-4-fold in media VEGF levels, with a maximum response occurring at a concentration of 10 nM. This effect is blocked by the antiprogestin RU 486. In addition to progesterone, a number of synthetic progestins used in oral contraceptives (eg, norethindrone, norgestrel, and norethynodrel), hormone replacement therapy (medroxyprogesterone acetate), and high-dose progestin treatment of breast cancer (megestrol acetate) also increase VEGF in the media of cultured T47-D cells. This effect is hormone specific and is not produced by estrogens, androgens, or glucocorticoids. Collectively, these observations suggest that the increase in VEGF caused by progestins is mediated by progesterone receptors present in T47-D cells. The induction of VEGF by progestins is also cell type specific and does not occur in human breast cancer cell lines MCF-7, ZR-75, or MDA-MB-231, nor in Ishikawa cells derived from a human endometrial carcinoma. ..., Platelet-activating factor acetylhydrolase (PAF-AH), the enzyme that inactivates PAF, is regulated by steroid hormones including progestin. It has been reported that 17alpha-ethynylestradiol decreases plasma PAF-AH activity and medroxyprogesterone increases the enzyme activity. In this study, /investigators/ elucidated the effects of various progestins on plasma PAF-AH activity and lipoprotein cholesterol levels. Plasma PAF-AH activity in female adult rats treated with either progesterone or 17alpha-hydroxyprogesterone (50 mg/kg, 3 days) did not change significantly. Both medroxyprogesterone and megestrol acetate (50 mg/kg, 3 days) significantly increased plasma PAF-AH activity, but both norethindrone acetate and norethynodrel (50 mg/kg, 3 days) significantly decreased the enzyme activity. In addition, not only did medroxyprogesterone increase plasma PAF-AH activity but plasma lipoprotein cholesterol and norethindrone acetate decreased both of them. A significant correlation between plasma PAF-AH activity and the lipoprotein level was found (r = 0.974, p < 0.01). When PAF (10 nmol/kg) was administered to female adult rats pretreated with progestins, the mortality of the rats that had low plasma PAF-AH activity due to norethindrone acetate was increased in the same manner as observed in the 17alpha-ethynylestradiol-pretreated group. These findings indicate that progestins have various effects on plasma PAF-AH activity and the lipoprotein level. In addition, some progestins, which have an estrogenic effect on enzyme activity, may be related to the thrombotic episodes observed in oral contraceptive users., For more Mechanism of Action (Complete) data for NORETHYNODREL (6 total), please visit the HSDB record page.
Record name NORETHYNODREL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2951
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Norethynodrel

Color/Form

Crystals from aqueous methanol, White, crystalline

CAS RN

68-23-5
Record name Norethynodrel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norethynodrel [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norethynodrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09371
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Norethynodrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Noretynodrel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.620
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORETHYNODREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88181ACA0M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NORETHYNODREL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2951
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

170 °C
Record name NORETHYNODREL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2951
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Norethynodrel
Reactant of Route 2
Reactant of Route 2
Norethynodrel
Reactant of Route 3
Reactant of Route 3
Norethynodrel
Reactant of Route 4
Norethynodrel
Reactant of Route 5
Norethynodrel
Reactant of Route 6
Norethynodrel

Citations

For This Compound
6,630
Citations
M Zuo, M Gao, Z Liu, L Cai, GL Duan - Journal of Chromatography B, 2005 - Elsevier
In this paper, p-toluenesulfonyl isocyanate has been reported as a novel derivatization reagent with strong nuclephilic reactivity for the hydroxyl compounds. The derivatization for the …
Number of citations: 33 www.sciencedirect.com
DS Layne, T Golab, K Arai, G Pincus - Biochemical Pharmacology, 1963 - Elsevier
… receiving either 3 H-norethynodrel or 3 H-norethindrone was … conversion products of norethynodrel in the glucosiduronate … major conversion of norethynodrel to phenolic compounds. …
Number of citations: 62 www.sciencedirect.com
MR Juchau, JR Fouts - Biochemical Pharmacology, 1966 - Elsevier
… Norethynodrel stimulated the metabolism of hexobarbital when administered between 18 … ) pretreatment with norethynodrel. Pretreatment with norethynodrel produced a stimulation of …
Number of citations: 114 www.sciencedirect.com
WE Stumpf - Endocrinology, 1968 - academic.oup.com
0.09 or 0.63 μg of 6,7- 3 H-estradiol- 17β or 10 μg of 6,7- 3 H-norethynodrel was injected in immature rats and the distribution of radioactivity was studied by autoradiography. The …
Number of citations: 146 academic.oup.com
WF Minogue, IC Halperin… - … England Journal of …, 1963 - Mass Medical Soc
THROMBOEMBOLIC disease has been associated with the use of norethynodrel with ethynylestradiol 3-methyl ether (Enovid). It is the purpose of this article to review the available …
Number of citations: 21 www.nejm.org
HH Cook, CJ Gamble, AP Satterthwaite - American Journal of Obstetrics …, 1961 - Elsevier
… Pregnancy usually occurred promptly after discontinuation of norethynodrel; 79 per cent of … abnormalities that could be ascribed to norethynodrel. Norethynodrel has proved in this field …
Number of citations: 81 www.sciencedirect.com
TN Thrasher, MJ Fregly - Journal of Pharmacology and Experimental …, 1977 - ASPET
Administration of the estrogen, ethinyl estradiol (36 microng/kg/day), alone, and in combination with the progestogen, norethynodrel (165 microng/kg/day), significantly attenuated the …
Number of citations: 38 jpet.aspetjournals.org
GJ Kleiner, LK resch, IM Arias - New England Journal of Medicine, 1965 - Mass Medical Soc
AFTER intravenous injection bromsulfalein is bound to albumin and transferred primarily into the liver. The hepatic metabolism of the dye involves uptake and storage, 1 , 2 intracellular …
Number of citations: 90 www.nejm.org
HL Riva, DM Kawasaki, AJ Messinger - Obstetrics & Gynecology, 1962 - journals.lww.com
T TREATMENT of endometriosis with progestational agents has intrigued various investigators"*"" º since Kistner's" ori-ginal published report, in 1958, in which he described beneficial …
Number of citations: 59 journals.lww.com
CA PAULSEN, RB LEACH, J LANMAN… - The Journal of …, 1962 - academic.oup.com
… A sharp division was found between norethynodrel and norethindrone, on the one hand, and … This estrogenic property of norethynodrel and norethindrone appears to account for their …
Number of citations: 68 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.